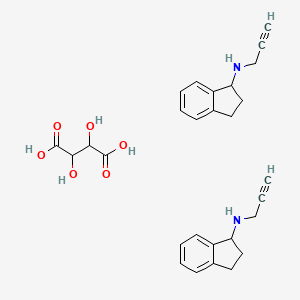
2,3-dihydroxybutanedioic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rasagiline tartrate is a chemical compound used primarily in the treatment of Parkinson’s disease. It is a selective and irreversible inhibitor of the enzyme monoamine oxidase type B (MAO-B), which plays a crucial role in the catabolism of dopamine in the brain. By inhibiting this enzyme, rasagiline tartrate helps to increase the levels of dopamine, thereby alleviating the symptoms of Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rasagiline tartrate is synthesized from commercially available starting materialsA standard resolution procedure is then employed to obtain the desired enantiomer .
Industrial Production Methods: The industrial production of rasagiline tartrate typically involves a multi-step synthesis process. The key steps include the formation of the propargylamine fragment and the resolution of the racemic mixture to obtain the active enantiomer. The final product is then purified and formulated into tablets for oral administration .
Analyse Chemischer Reaktionen
Types of Reactions: Rasagiline tartrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the propargylamine fragment.
Substitution: Substitution reactions can occur at the aminoindan moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents.
Major Products Formed: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .
Wissenschaftliche Forschungsanwendungen
Rasagiline tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its neuroprotective effects and potential to slow the progression of neurodegenerative diseases.
Medicine: Primarily used in the treatment of Parkinson’s disease, both as monotherapy and in combination with other drugs.
Industry: Employed in the development of new pharmaceuticals targeting neurodegenerative disorders.
Wirkmechanismus
Rasagiline tartrate exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase type B (MAO-B). This inhibition leads to an increase in extracellular levels of dopamine in the striatum, which helps to reduce the motor deficits associated with Parkinson’s disease. Additionally, rasagiline tartrate has been shown to have neuroprotective effects, potentially delaying the onset of symptoms and progression of neuronal deterioration .
Vergleich Mit ähnlichen Verbindungen
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease. Unlike rasagiline, selegiline has amphetamine-like metabolites.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in combination with levodopa
Uniqueness of Rasagiline Tartrate: Rasagiline tartrate is unique due to its irreversible inhibition of MAO-B and its lack of amphetamine-like metabolites, which can lead to fewer side effects compared to selegiline. Additionally, its neuroprotective properties make it a valuable compound in the treatment of Parkinson’s disease .
Eigenschaften
Molekularformel |
C28H32N2O6 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/2C12H13N.C4H6O6/c2*1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;5-1(3(7)8)2(6)4(9)10/h2*1,3-6,12-13H,7-9H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
YGKHOZXCTLKSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14110159.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110174.png)
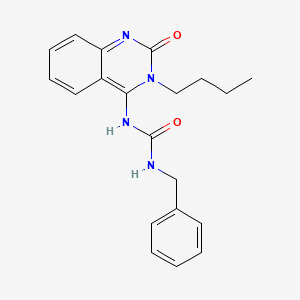
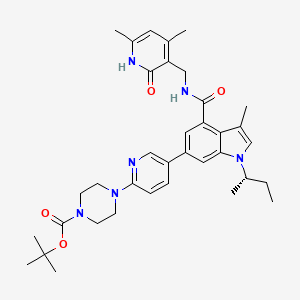
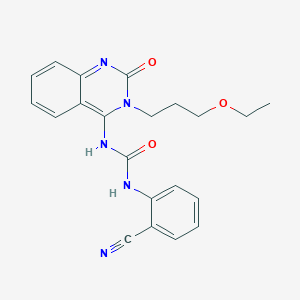
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110202.png)
![1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110210.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14110213.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110223.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14110228.png)
![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)
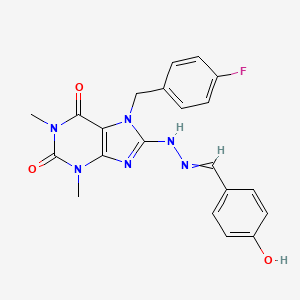
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110237.png)
